Lipophilicity and Polar Surface Area Differentiation from Thioether and Ester Analogs
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (MW 269.3) possesses a calculated logP of 3.59 and a topological polar surface area (TPSA) of 78.4 Ų . In contrast, the thioether analog 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid (MW 301.4) has a higher calculated logP of 4.29 and a significantly larger TPSA of 103.7 Ų . The ester analog benzothiazol-2-ylmethyl benzoate (MW 269.3) lacks a hydrogen bond donor, resulting in a TPSA of only 67.4 Ų [1]. These physicochemical differences can impact membrane permeability and solubility, key parameters for biological assays.
| Evidence Dimension | Physicochemical Properties (logP, TPSA) |
|---|---|
| Target Compound Data | logP 3.59; TPSA 78.4 Ų |
| Comparator Or Baseline | 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid (logP 4.29; TPSA 103.7 Ų); Benzothiazol-2-ylmethyl benzoate (TPSA 67.4 Ų) |
| Quantified Difference | logP difference: -0.70 vs. thioether analog; TPSA difference: -25.3 Ų vs. thioether analog; +11.0 Ų vs. ester analog |
| Conditions | In silico calculated properties using standard algorithms (XLogP3, Cactvs) as reported in public databases. |
Why This Matters
For procurement, this compound offers a distinct polarity profile compared to its thioether and ester analogs, making it a suitable starting point for structure-activity relationship (SAR) studies where a balance between lipophilicity and hydrogen bonding potential is critical.
- [1] PubChem. Benzothiazol-2-ylmethyl benzoate. CID 1263576. Accessed 2024. View Source
